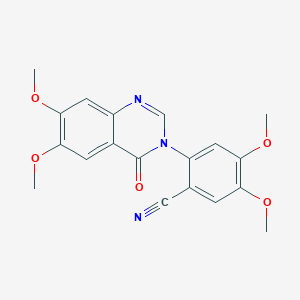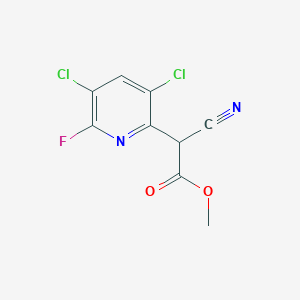
Phenyl 2-(p-tolyl)benzoate
Vue d'ensemble
Description
Phenyl 2-(p-tolyl)benzoate is a useful research compound. Its molecular formula is C20H16O2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.115029749 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiation Chemistry and Fries Rearrangement : Phenyl 2-(p-tolyl)benzoate and similar compounds have been studied for their behavior under γ-radiolysis in different solvents. Products formed from these reactions are similar to those observed in photo-Fries reactions, including hydroxy- and amino-aryl ketones. This study suggests energy transfer from the solvent is significant in these reactions (Belluŝ, Schaffner, & Hoigné, 1968).
Catalysis and Organic Synthesis : Research has been conducted on the Fries rearrangement of phenyl benzoate using zeolitic catalysts. The product distribution and catalyst deactivation were found to be strongly dependent on the zeolitic structure (Vogt, Kouwenhoven, & Prins, 1995).
Organometallic Chemistry : Ethylzinc 2,6-bis(p-tolyl)benzoate has been studied for its ability to convert between different forms in solution. These conversions provide insights into the speciation between different metal complexes and the formation of certain organometallic compounds (Minier & Lippard, 2014).
Molecular Structure Analysis : Studies have been conducted on the molecular structure, conformational properties, and vibrational spectroscopic data of phenyl benzoate using various computational methods. This research is crucial for understanding the physical and chemical properties of these compounds (Wrzalik, Merkel, & Kocot, 2003).
Chemical Reactions and Mechanisms : The reaction of benzoic anhydride with toluene in the presence of cupric oxide to produce tolyl benzoates, cresols, phenyl benzoate, and phenol has been explored. This research helps in understanding the reaction mechanisms and product selectivity in organic synthesis (Tanda & Fujii, 1974).
Polymer Science : Research has been conducted on chain-growth polycondensation for synthesizing well-defined aramides and block copolymers containing aramide. This research is significant in the field of polymer chemistry, especially for creating materials with specific properties (Yokozawa et al., 2002).
Propriétés
IUPAC Name |
phenyl 2-(4-methylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-15-11-13-16(14-12-15)18-9-5-6-10-19(18)20(21)22-17-7-3-2-4-8-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMDNGPRRIPLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3-(Trifluoromethyl)phenyl)-2-(4-cyanophenyl)ethylidene]-N'-[4-(trifluoromethyl)phenyl]urea, 95%](/img/structure/B6311960.png)









![1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene](/img/structure/B6312059.png)

